1,4-Diethinil-2,5-dimetoxi-benceno

Descripción general

Descripción

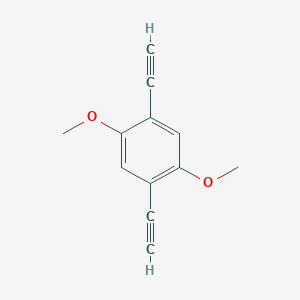

1,4-Diethynyl-2,5-dimethoxybenzene: is an organic compound with the molecular formula C12H10O2 . It is characterized by the presence of two ethynyl groups and two methoxy groups attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Aplicaciones Científicas De Investigación

1,4-Diethynyl-2,5-dimethoxybenzene has several applications in scientific research, including:

Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often investigated for their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dimethoxybenzene with ethynylating agents. For instance, a typical synthesis might involve the use of 2,5-dimethoxy-1,4-phenylene bis(ethyne-2,1-diyl) bis(trimethylsilane) as a precursor. This compound is then treated with a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) to yield 1,4-diethynyl-2,5-dimethoxybenzene .

Industrial Production Methods: Industrial production methods for 1,4-diethynyl-2,5-dimethoxybenzene are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Diethynyl-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethynyl groups can act as sites for further functionalization.

Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for the oxidation of ethynyl groups.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the ethynyl groups to ethyl groups.

Major Products Formed:

Substitution Products: Depending on the electrophile used, various substituted derivatives of 1,4-diethynyl-2,5-dimethoxybenzene can be formed.

Oxidation Products: Oxidation of the ethynyl groups can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically yields ethyl-substituted derivatives.

Mecanismo De Acción

The mechanism of action of 1,4-diethynyl-2,5-dimethoxybenzene in chemical reactions typically involves the interaction of its ethynyl groups with various reagents. For example, in electrophilic aromatic substitution, the ethynyl groups can stabilize the intermediate carbocation, facilitating the substitution process . The methoxy groups also play a role in directing the substitution to specific positions on the benzene ring.

Comparación Con Compuestos Similares

2,5-Diethoxy-1,4-diethynylbenzene: This compound is similar in structure but has ethoxy groups instead of methoxy groups.

1,4-Diethynyl-2,5-bis(heptyloxy)benzene: This compound has longer alkoxy chains, which can affect its solubility and reactivity.

Uniqueness: 1,4-Diethynyl-2,5-dimethoxybenzene is unique due to the presence of both ethynyl and methoxy groups, which provide a balance of reactivity and stability. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles, while the ethynyl groups offer sites for further functionalization.

Actividad Biológica

1,4-Diethynyl-2,5-dimethoxybenzene (C12H10O2) is an organic compound characterized by the presence of two ethynyl groups and two methoxy groups attached to a benzene ring. This unique structure contributes to its potential biological activity and applications in various scientific fields, particularly in organic chemistry and materials science.

Molecular Structure and Weight

- Molecular Formula : C12H10O2

- Molecular Weight : 186.21 g/mol

Synthesis Methods

1,4-Diethynyl-2,5-dimethoxybenzene can be synthesized through several methods:

- Electrophilic Aromatic Substitution : Involves the reaction of 2,5-dimethoxybenzene with ethynylating agents.

- Common Reagents : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to facilitate the reaction.

The biological activity of 1,4-diethynyl-2,5-dimethoxybenzene is primarily attributed to its ability to interact with biological systems through:

- Radical Formation : The compound can form radical cations that may exhibit various biological effects.

- Electrophilic Properties : The ethynyl groups can engage in electrophilic reactions with biomolecules.

Research Findings

Recent studies have explored the biological implications of compounds with similar structures. Some findings include:

- Antioxidant Activity : Compounds with ethynyl and methoxy groups often demonstrate antioxidant properties, potentially useful in preventing oxidative stress-related diseases.

- Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Case Studies

-

Antioxidant Activity Study :

- A study conducted on compounds similar to 1,4-diethynyl-2,5-dimethoxybenzene indicated significant antioxidant activity, suggesting potential applications in pharmaceuticals aimed at reducing oxidative damage.

-

Anticancer Activity Research :

- Research published in the Journal of the American Chemical Society explored the anticancer properties of related compounds, demonstrating that modifications in the molecular structure could enhance efficacy against various cancer cell lines.

Comparative Analysis

A comparison of 1,4-diethynyl-2,5-dimethoxybenzene with other similar compounds highlights its unique reactivity profile:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,4-Diethynyl-2,5-dimethoxybenzene | Two ethynyl and two methoxy groups | Antioxidant, Anticancer |

| 1,4-Diethynylnaphthalene | Ethynyl groups on naphthalene | Moderate Anticancer |

| 9,10-Diethynylanthracene | Ethynyl groups on anthracene | High Antioxidant |

Propiedades

IUPAC Name |

1,4-diethynyl-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKLCCACADHPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#C)OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348804 | |

| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74029-40-6 | |

| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 1,4-Diethynyl-2,5-dimethoxybenzene and how do they influence its crystal packing?

A1: 1,4-Diethynyl-2,5-dimethoxybenzene (C12H10O2) possesses a symmetrical structure with two ethynyl groups (-C≡CH) at the 1,4 positions and two methoxy groups (-OCH3) at the 2,5 positions of a benzene ring. Crystallographic studies at 150K reveal that the primary interactions dictating its crystal packing are the weak hydrogen bonds formed between the alkyne hydrogen atoms and the oxygen atoms of the methoxy groups []. This interaction, with an H...O distance of 2.39 Å, plays a crucial role in the solid-state arrangement of the molecules. []

Q2: How does 1,4-Diethynyl-2,5-dimethoxybenzene behave as a bridging ligand in bimetallic ruthenium complexes?

A2: 1,4-Diethynyl-2,5-dimethoxybenzene acts as a bridging ligand in bimetallic ruthenium complexes of the type [{Ru(dppe)Cp*}2(μ-C≡CArC≡C)], where Ar represents the aromatic core of the bridging ligand []. Upon one-electron oxidation, these complexes exhibit unique electronic characteristics. They demonstrate properties of both a bridge-oxidized state, where the electron is removed from the diethynylaromatic ligand, and a mixed-valence state, where the ruthenium centers share the positive charge []. This simultaneous existence of bridge-oxidized and mixed-valence states is attributed to several factors, including the orientation of the aromatic plane relative to the metal d-orbitals involved in π-bonding []. This complex behavior highlights the potential of 1,4-Diethynyl-2,5-dimethoxybenzene and its derivatives in designing materials with intriguing electronic and redox properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.